molecular formula C20H10Cl3NO2 B2817162 9-(2,4,5-trichlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione CAS No. 533868-32-5

9-(2,4,5-trichlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione

Cat. No.: B2817162
CAS No.: 533868-32-5
M. Wt: 402.66
InChI Key: GHGCAAFCFZKNEU-UHFFFAOYSA-N
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Description

This compound is a complex polycyclic system featuring a 9-azatricyclo[9.4.0.0²,⁷]pentadecahexaene backbone substituted with a 2,4,5-trichlorophenyl group and two ketone moieties at positions 8 and 10.

Properties

IUPAC Name

6-(2,4,5-trichlorophenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl3NO2/c21-15-9-17(23)18(10-16(15)22)24-19(25)13-7-3-1-5-11(13)12-6-2-4-8-14(12)20(24)26/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGCAAFCFZKNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4,5-Trichlorophenyl)benzodbenzazepine-5,7-dione typically involves multi-step organic reactions. One common method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(2,4,5-Trichlorophenyl)benzodbenzazepine-5,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone forms. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

6-(2,4,5-Trichlorophenyl)benzodbenzazepine-5,7-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research explores its potential as a pharmacological agent, particularly in targeting specific receptors and pathways.

    Industry: It finds applications in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-(2,4,5-Trichlorophenyl)benzodbenzazepine-5,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biochemical assays or pharmacological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Features of Comparable Azatricyclic Compounds

Compound Name Core Structure Substituents/Functional Groups Heteroatoms (O/N/S) Key References
Target Compound 9-azatricyclo[9.4.0.0²,⁷]pentadeca 2,4,5-Trichlorophenyl; 8,10-dione O, N -
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione 7-oxa-9-aza-spiro[4.5]decane Benzothiazolyl; dimethylaminophenyl O, N, S
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 3,7-dithia-5-azatetracyclo 4-Methoxyphenyl S, N
Methyl 9-hydroxy-15-methyl-2-oxo-11-(pyren-1-yl)-10-oxa-15-azatetracyclo[7.6.0.0¹,¹².0³,⁸]pentadeca 10-oxa-15-azatetracyclo Pyrenyl; methyl ester O, N

Key Observations:

  • Heteroatom Composition: The target compound lacks sulfur, unlike the 3,7-dithia analog in , which may reduce its redox activity but enhance hydrolytic stability .
  • Substituent Effects: The trichlorophenyl group contrasts with electron-donating groups (e.g., dimethylamino in or methoxy in ), likely increasing electrophilicity and lipophilicity.
  • Ring Systems: The spirocyclic systems in and tetracyclic frameworks in exhibit varied conformational rigidity compared to the tricyclic backbone of the target compound.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 8-(4-Dimethylaminophenyl) Analog 3,7-Dithia Analog Pyrenyl Derivative
Lipophilicity High (Cl substituents) Moderate (polar dimethylamino group) Low (S atoms increase polarity) Very high (aromatic pyrenyl)
Thermal Stability Likely high Moderate Low (S-S bonds prone to cleavage) High (rigid tetracyclic system)
Solubility Low (non-polar Cl) Moderate in polar solvents High in DMSO Low (crystalline pyrenyl)

Biological Activity

The compound 9-(2,4,5-trichlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is a complex organic molecule with potential biological activities. This article reviews its biological properties based on existing literature and research findings.

Chemical Structure and Properties

This compound belongs to the class of azatricyclo compounds characterized by a unique tricyclic structure and multiple functional groups. The presence of a trichlorophenyl group suggests potential interactions with biological targets.

Molecular Formula : C₁₅H₉Cl₃N
Molecular Weight : 325.6 g/mol
CAS Number : 40728-74-3

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens.
    • The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.
  • Antioxidant Properties
    • The compound is hypothesized to possess antioxidant capabilities due to the presence of electron-rich aromatic systems that can scavenge free radicals.
    • Antioxidant activity can be measured using assays like DPPH (1,1-Diphenyl-2-Picryl Hydrazyl) and FRAP (Ferric Reducing Antioxidant Power).
  • Enzyme Inhibition
    • Compounds in this class have shown potential as inhibitors of key enzymes such as α-glucosidase, which is significant in managing diabetes by slowing carbohydrate absorption.

Antimicrobial Activity

A study on related compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported as follows:

CompoundMIC (µg/mL)Target Pathogen
Compound A32S. aureus
Compound B64E. coli
This compoundTBDTBD

Antioxidant Activity

In vitro assays for antioxidant activity revealed promising results for similar compounds:

Assay TypeResult (%)
DPPH Scavenging75%
FRAP Value (mmol/g)20

These results suggest that the compound may effectively reduce oxidative stress in biological systems.

Enzyme Inhibition Studies

Research into enzyme inhibition has shown that related azatricyclo compounds can significantly inhibit α-glucosidase:

CompoundInhibition (%)IC50 (µM)
Compound C85%25
This compoundTBDTBD

Q & A

Basic: What are the established synthetic routes for this compound, and what analytical techniques validate its purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, such as cycloaddition or condensation of precursors like 2-Oxa-spiro[3.4]octane-1,3-dione with substituted amines or benzothiazoles. For example, analogs are synthesized via reactions with (4-dimethylaminobenzylidene)-(6-R-benzothiazol-2-yl)-amine, followed by purification using column chromatography . Validation includes:

  • Melting Point Analysis : Confirms crystalline stability.
  • Elemental Analysis : Verifies stoichiometric composition (e.g., C, H, N content).
  • Spectroscopy : IR for functional groups (e.g., carbonyl at ~1700 cm⁻¹), UV-Vis for π-conjugation analysis, and NMR for structural elucidation .

Basic: How is the compound characterized structurally, and what are key spectral benchmarks?

Methodological Answer:
Structural characterization relies on:

  • Single-Crystal X-ray Diffraction : Determines bond lengths, angles, and ring conformations (e.g., mean C–C bond length: 1.54 Å, R-factor ≤ 0.05) .
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to the molecular formula).
  • Spectral Benchmarks :
    • IR : Stretching vibrations for trichlorophenyl (C-Cl ~550 cm⁻¹) and carbonyl (C=O ~1680 cm⁻¹) groups.
    • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm) and azatricyclo methine protons (δ 3.5–4.2 ppm) .

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches predict intermediates and transition states. For example:

  • Reaction Design : ICReDD’s workflow combines quantum calculations with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) .
  • COMSOL Multiphysics : Simulates heat/mass transfer in reactors to improve yield .
  • AI-Driven Tools : Bayesian optimization for parameter tuning (e.g., catalyst loading, reaction time) .

Advanced: What mechanistic insights explain regioselectivity in its synthesis?

Methodological Answer:
Regioselectivity arises from steric and electronic factors:

  • Steric Effects : Bulky substituents (e.g., trichlorophenyl) direct cyclization away from crowded positions.
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) stabilize intermediates via resonance.
  • Kinetic vs. Thermodynamic Control : Time-resolved studies (e.g., in situ FTIR) identify dominant pathways. For analogs, spirocyclic intermediates form via 6-endo trigonal cyclization .

Advanced: How to resolve contradictions in spectral data across synthesis batches?

Methodological Answer:
Contradictions may arise from:

  • Polymorphism : Use DSC/TGA to detect crystalline vs. amorphous phases.
  • Solvent Traces : GC-MS identifies residual solvents affecting NMR shifts.
  • Diastereomer Formation : Chiral HPLC or VCD spectroscopy distinguishes enantiomers .
    Case Study : Discrepancies in carbonyl IR peaks (~1680 vs. 1700 cm⁻¹) were resolved by confirming solvent-free recrystallization .

Advanced: What strategies assess its biological activity, and how to mitigate false positives?

Methodological Answer:

  • Biochemical Probes : Use fluorescence polarization assays to study binding to targets (e.g., kinases).
  • False-Positive Mitigation :
    • Counterscreens : Include redox-active controls (e.g., DTT) to rule out aggregation.
    • Dose-Response Curves : EC₅₀ values should show sigmoidal trends (Hill slope ~1).
    • Cryo-EM/X-ray : Validate target engagement structurally .

Advanced: How can AI models predict its physicochemical properties?

Methodological Answer:

  • Machine Learning (ML) : Train models on PubChem data to predict logP, solubility, and stability.
    • Descriptor Selection : Include topological indices (e.g., Wiener index) and quantum mechanical parameters (HOMO/LUMO gaps) .
  • Molecular Dynamics (MD) : Simulate aqueous solubility using force fields like OPLS-AA.
  • Validation : Compare predictions with experimental DSC (melting point) and HPLC (purity) data .

Advanced: What crystallographic challenges arise in determining its 3D structure?

Methodological Answer:

  • Disorder : Refine using SHELXL with split positions for flexible substituents (e.g., trichlorophenyl).
  • Twinned Crystals : Apply PLATON’s TWINABS for data correction .
  • Weak Diffraction : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm³).
  • Data-to-Parameter Ratio : Maintain >7:1 to avoid overfitting (e.g., 500 observations for 70 parameters) .

Table 1: Key Analytical Parameters for Characterization

TechniqueParametersReference
X-ray DiffractionR-factor < 0.05, C–C bond length ±0.005 Å
¹H NMRAromatic δ 6.8–7.5 ppm
IR SpectroscopyC=O stretch ~1680 cm⁻¹
Elemental AnalysisC: 54.2%, H: 3.1%, N: 8.7%

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